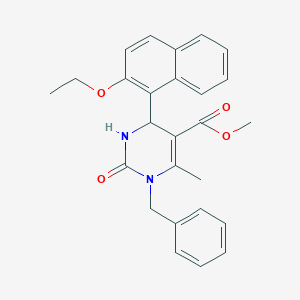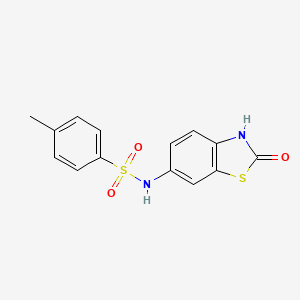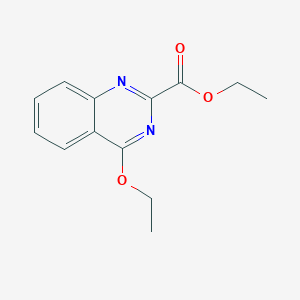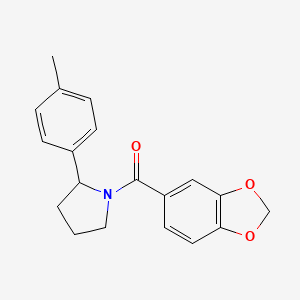
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various laboratory experiments to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes and signaling pathways, which are involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting the activity of HDACs, N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide can induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. Some of the effects of this compound are:
1. Apoptosis: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs.
2. Neuroprotection: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are the major causes of neurodegenerative diseases.
3. Antimicrobial Activity: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the advantages of this compound are:
1. High Potency: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide is a highly potent compound, which makes it suitable for use in low concentrations in lab experiments.
2. Selectivity: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been shown to be selective for certain enzymes and signaling pathways, which makes it a valuable tool for studying biological processes.
3. Stability: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide is a stable compound, which makes it suitable for long-term storage and use in lab experiments.
Some of the limitations of this compound are:
1. Toxicity: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been shown to be toxic to some cell lines, which limits its use in certain experiments.
2. Solubility: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has limited solubility in water, which can affect its bioavailability in certain experiments.
3. Cost: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has several potential future directions for scientific research. Some of the future directions for this compound are:
1. Drug Development: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has potential applications in drug development for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
2. Biomarker Discovery: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide can be used to identify new biomarkers for various diseases, which can aid in the diagnosis and treatment of these diseases.
3. Mechanistic Studies: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide can be used to study the mechanism of action of various enzymes and signaling pathways, which can aid in the development of new therapies for various diseases.
In conclusion, N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide is a unique compound that has potential applications in scientific research. This compound has been extensively studied for its potential anticancer, neuroprotective, and antimicrobial properties. The synthesis method of this compound involves a multi-step process. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide involves a multi-step process. The first step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluoroanilide. The second step involves the reaction of 4-fluoroanilide with 2-bromo-4-methylthiazole to form 4-fluoro-N-(4-methylthiazol-2-yl)aniline. The third step involves the reaction of 4-fluoro-N-(4-methylthiazol-2-yl)aniline with benzyl chloroformate to form N-(benzyloxycarbonyl)-4-fluoro-N-(4-methylthiazol-2-yl)aniline. The final step involves the reaction of N-(benzyloxycarbonyl)-4-fluoro-N-(4-methylthiazol-2-yl)aniline with potassium carbonate and 4-bromoanisole to form N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been used in various laboratory experiments to understand its mechanism of action and its biochemical and physiological effects. Some of the scientific research applications of this compound are:
1. Cancer Research: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been studied for its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
2. Neurodegenerative Diseases: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been studied for its potential neuroprotective properties. This compound has been shown to protect neurons from oxidative stress and inflammation, which are the major causes of neurodegenerative diseases.
3. Infectious Diseases: N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide has been studied for its potential antimicrobial properties. This compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-17(18(22)21-14-9-7-13(19)8-10-14)24-16(20-12)11-23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJKJGHWGEZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)




![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)